Rupatadine 20 mg Demonstrates Superior Efficacy in Allergic Rhinitis Network Meta-Analysis
In a network meta-analysis of 18 RCTs involving 9,419 participants, rupatadine 20 mg and 10 mg were ranked as the most effective oral H1 antihistamines for allergic rhinitis symptom reduction based on SUCRA scores. Rupatadine 20 mg achieved a SUCRA of 99.7% for total symptom score reduction, while loratadine 10 mg ranked lowest among active treatments [1]. Rupatadine 20 mg also demonstrated superiority in individual symptom domains: nasal congestion (SUCRA 96.4%), rhinorrhea (96.6%), and ocular symptoms (97.2%) [1].
| Evidence Dimension | Total Symptom Score Reduction Efficacy (SUCRA Ranking) |
|---|---|
| Target Compound Data | Rupatadine 20 mg: SUCRA 99.7%; Rupatadine 10 mg: SUCRA 76.3% |
| Comparator Or Baseline | Loratadine 10 mg: SUCRA lowest among active treatments (specific value not reported); Levocetirizine 5 mg: SUCRA for sneezing 95.4% |
| Quantified Difference | Rupatadine 20 mg vs. loratadine 10 mg: Rupatadine 20 mg ranked highest, loratadine 10 mg ranked lowest (SUCRA difference not directly calculable but represents opposite ends of efficacy spectrum) |
| Conditions | Network meta-analysis of 18 randomized controlled trials; 9,419 patients with allergic rhinitis |
Why This Matters
This network meta-analysis provides the highest-level evidence for selecting rupatadine over other oral H1 antihistamines, particularly loratadine, for superior symptom control in allergic rhinitis.
- [1] Xiao Y, Li J, Li X, et al. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials. Braz J Otorhinolaryngol. 2023;89(4):101272. doi:10.1016/j.bjorl.2023.03.009 View Source
